2-(Bromomethyl)-5-methyloxane

Descripción

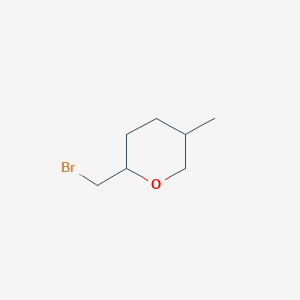

Structure

3D Structure

Propiedades

IUPAC Name |

2-(bromomethyl)-5-methyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-6-2-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEWYVDHXNRLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Considerations of 2 Bromomethyl 5 Methyloxane

Systematic Naming Conventions

The systematic name for 2-(bromomethyl)-5-methyloxane is derived following the nomenclature guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is a six-membered saturated ring containing one oxygen atom, which is named "oxane." The carbon atoms of the oxane ring are numbered starting from the oxygen atom as position 1 and proceeding in a direction that gives the substituents the lowest possible locants.

In this case, the substituents are a bromomethyl group (-CH₂Br) and a methyl group (-CH₃). To assign the lowest locants, the numbering can proceed either clockwise or counter-clockwise around the ring. If the carbon bearing the bromomethyl group is designated as C2, the methyl group would be at C5. Conversely, if the methyl-bearing carbon is C2, the bromomethyl group would be at C5. According to IUPAC rules, when there is a choice, the substituent that comes first alphabetically (bromo) is given the lower number. Therefore, the correct numbering assigns the bromomethyl group to position 2 and the methyl group to position 5.

The complete systematic IUPAC name is thus This compound . The parentheses around "bromomethyl" indicate that it is a substituted substituent.

| Component | Systematic Name |

| Parent Heterocycle | Oxane |

| Substituent 1 | Bromomethyl |

| Substituent 2 | Methyl |

| Locant for Bromomethyl | 2 |

| Locant for Methyl | 5 |

| Full IUPAC Name | This compound |

Isomeric Forms and Chiral Centers within the Oxane Framework

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. These are located at positions 2 and 5 of the oxane ring.

C2: This carbon is attached to a hydrogen atom, the oxygen atom of the ring, the C3 carbon of the ring, and a bromomethyl group.

C5: This carbon is attached to a hydrogen atom, the C4 carbon of the ring, the C6 carbon of the ring, and a methyl group.

The presence of two distinct chiral centers means that the compound can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.

The absolute configuration at each chiral center is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules. openochem.orguniroma1.itlibretexts.org The priority of the substituents attached to each chiral center is determined by atomic number, with higher atomic numbers receiving higher priority. libretexts.org

CIP Priority Assignment for Chiral Centers in this compound:

| Chiral Center | Substituent | Priority |

| C2 | -O- (in the ring) | 1 |

| -CH₂Br | 2 | |

| -CH₂- (C3 of the ring) | 3 | |

| -H | 4 | |

| C5 | -O- (via C6) | 1 |

| -CH₂- (C4 of the ring) | 2 | |

| -CH₃ | 3 | |

| -H | 4 |

Based on these priorities, the four possible stereoisomers are:

(2R, 5R)-2-(bromomethyl)-5-methyloxane

(2S, 5S)-2-(bromomethyl)-5-methyloxane

(2R, 5S)-2-(bromomethyl)-5-methyloxane

(2S, 5R)-2-(bromomethyl)-5-methyloxane

The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, as are the (2R, 5S) and (2S, 5R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric. For instance, (2R, 5R)-2-(bromomethyl)-5-methyloxane is a diastereomer of (2R, 5S)-2-(bromomethyl)-5-methyloxane.

Diastereomeric and Enantiomeric Purity Assessment Methodologies

The determination of the diastereomeric and enantiomeric purity of a sample of this compound is critical in stereoselective synthesis and for understanding its chemical and biological properties. Several analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. rsc.org Diastereomers have different physical properties and, consequently, their NMR spectra will differ. Protons and carbons in different diastereomers are in chemically non-equivalent environments, leading to distinct chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer, their relative concentrations can be determined. For enhanced resolution, techniques like band-selective pure shift NMR can be utilized to collapse complex multiplets into singlets, simplifying quantification. rsc.org

To determine enantiomeric purity using NMR, a chiral resolving agent or a chiral solvating agent can be added to the sample. These agents interact with the enantiomers to form transient diastereomeric complexes, which will have distinct NMR spectra, allowing for the quantification of each enantiomer. nih.gov

Chiral Chromatography:

Chiral chromatography is a primary method for separating and quantifying enantiomers. chiralpedia.comopenochem.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a suitable method. chromatographyonline.comchromatographyonline.com The sample is passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz The differential interaction between the enantiomers and the CSP results in their separation, allowing for the determination of the enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used and operates on a similar principle to chiral GC, but with a liquid mobile phase. It is a widely used technique for the analytical and preparative separation of enantiomers. chiralpedia.com

Summary of Purity Assessment Methodologies:

| Technique | Principle | Application |

| NMR Spectroscopy | Diastereomers exhibit distinct NMR spectra. Chiral resolving agents can be used to differentiate enantiomers. | Determination of diastereomeric ratio. Determination of enantiomeric excess with the aid of chiral additives. |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. chromatographyonline.comchromatographyonline.com | Quantification of enantiomeric purity (enantiomeric excess). |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase in a liquid chromatography system. chiralpedia.com | Analytical and preparative separation of enantiomers to determine enantiomeric purity. |

Advanced Synthetic Methodologies for 2 Bromomethyl 5 Methyloxane

Strategies for Oxane Ring Formation and Functionalization

The construction of the 2,5-disubstituted oxane core is the initial critical step. Various cyclization strategies can be employed, with the choice often depending on the desired stereochemistry and the availability of starting materials.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the tetrahydropyran (B127337) ring. One common approach involves the acid-catalyzed cyclization of a δ-hydroxy alkene. For the synthesis of a 2,5-disubstituted oxane, a suitable acyclic precursor would be a hept-6-en-2-ol (B2582897) derivative. The acid-catalyzed intramolecular hydroalkoxylation would then lead to the formation of the desired oxane ring.

Another prominent method is the intramolecular Williamson ether synthesis, where a dihaloalkane or a halohydrin is treated with a base to induce ring closure. For instance, a 1-bromo-6-hepten-2-ol could be envisioned as a precursor, where initial epoxidation of the double bond followed by intramolecular nucleophilic attack of the hydroxyl group under basic conditions would yield the corresponding 2-(hydroxymethyl)-5-methyloxane, which can then be further functionalized.

| Cyclization Strategy | Precursor Type | Reagents and Conditions | Product |

| Acid-catalyzed Hydroalkoxylation | δ-Hydroxy alkene | Cat. H2SO4 or TsOH, heat | 2,5-Disubstituted oxane |

| Intramolecular Williamson Ether Synthesis | Halohydrin | NaH, THF | 2,5-Disubstituted oxane |

This table presents generalized conditions for intramolecular cyclization approaches to form substituted oxanes.

Stereoselective Cyclization Techniques

Achieving stereocontrol in the synthesis of 2,5-disubstituted oxanes is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. The Prins cyclization has emerged as a robust method for the stereoselective construction of tetrahydropyran rings. nih.govsemanticscholar.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. To synthesize 2-(bromomethyl)-5-methyloxane, a potential Prins cyclization could involve the reaction of pent-4-en-1-ol with bromoacetaldehyde, catalyzed by a Lewis acid such as tin(IV) chloride (SnCl4) or a Brønsted acid. The stereochemical outcome of the Prins cyclization is often dictated by the chair-like transition state, which typically leads to the formation of the cis-2,6-disubstituted product preferentially. semanticscholar.org

Furthermore, substrate-controlled diastereoselective cyclizations can be employed by incorporating chiral auxiliaries into the acyclic precursor. These auxiliaries can direct the cyclization to afford a specific diastereomer of the oxane ring. Subsequent removal of the auxiliary provides the enantioenriched product.

| Stereoselective Method | Key Reactants | Catalyst/Reagent | Typical Stereochemical Outcome |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Lewis Acid (e.g., SnCl4) or Brønsted Acid | Predominantly cis-2,6-disubstitution |

| Substrate-Controlled Cyclization | Acyclic precursor with chiral auxiliary | Cyclization agent (acid or base) | Dependent on the chiral auxiliary |

This table outlines common stereoselective cyclization techniques for the synthesis of substituted tetrahydropyrans.

Introduction of the Bromomethyl Moiety

Once the 5-methyloxane scaffold is in place, the next critical step is the introduction of the bromomethyl group at the 2-position. This can be achieved through direct bromination of a suitable precursor or via alkylation and nucleophilic substitution routes.

Direct Bromination Reactions

Direct bromination of a pre-formed 2-methyl-5-methyloxane could be a potential route. However, the selective bromination of an unactivated C-H bond in a cyclic ether can be challenging and may lead to a mixture of products. A more controlled approach would involve the radical bromination of a 2-methyl group on the oxane ring. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN are commonly used for allylic and benzylic brominations, and this method can be extended to the bromination of activated C-H bonds adjacent to an oxygen atom. organic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under photochemical or thermal initiation.

| Bromination Method | Substrate | Reagent and Conditions | Product |

| Radical Bromination | 2-Methyl-5-methyloxane | NBS, AIBN (cat.), CCl4, reflux | This compound |

This table details a plausible direct bromination approach for the synthesis of this compound.

Alkylation and Nucleophilic Substitution Routes for Bromomethylation

A more versatile and often higher-yielding approach involves the conversion of a pre-installed functional group at the 2-position into the desired bromomethyl moiety. A common strategy is the bromination of a 2-(hydroxymethyl)-5-methyloxane precursor. This transformation can be effectively achieved using a variety of reagents. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4), is a mild and efficient method for converting primary alcohols to the corresponding bromides with inversion of configuration if the carbon is a stereocenter. organic-chemistry.orgwikipedia.orgjk-sci.comnrochemistry.comorganic-synthesis.com Other reagents such as phosphorus tribromide (PBr3) can also be employed for this conversion.

| Reaction | Substrate | Reagents and Conditions | Product |

| Appel Reaction | 2-(Hydroxymethyl)-5-methyloxane | PPh3, CBr4, CH2Cl2 | This compound |

| Phosphorus Tribromide | 2-(Hydroxymethyl)-5-methyloxane | PBr3, pyridine (B92270) (cat.), Et2O | This compound |

This table summarizes common nucleophilic substitution routes for the conversion of a hydroxymethyl group to a bromomethyl group on an oxane ring.

Asymmetric Synthesis Approaches to Enantioenriched this compound

The synthesis of a single enantiomer of this compound requires an asymmetric approach. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. nih.govacs.orgacs.orgnih.gov For instance, a chiral Brønsted acid or a chiral amine catalyst could be used to catalyze an intramolecular oxa-Michael addition of a δ-hydroxy-α,β-unsaturated ester or ketone, leading to an enantioenriched 5-methyloxane derivative. This intermediate could then be further elaborated to introduce the bromomethyl group at the 2-position.

An alternative strategy involves the use of a chiral catalyst in a Prins cyclization. Chiral Lewis acids or chiral Brønsted acids can be employed to induce enantioselectivity in the cyclization of an achiral homoallylic alcohol and an aldehyde. This would directly generate an enantioenriched 2,5-disubstituted oxane ring, which could then be converted to the target compound.

Kinetic resolution of a racemic mixture of a suitable precursor, such as 2-(hydroxymethyl)-5-methyloxane, using a chiral catalyst or enzyme is another viable approach to obtain the enantioenriched target molecule.

| Asymmetric Strategy | Key Step | Catalyst/Reagent | Enantiomeric Excess (Typical) |

| Organocatalytic Cyclization | Intramolecular Oxa-Michael Addition | Chiral Brønsted Acid or Chiral Amine | >90% ee |

| Asymmetric Prins Cyclization | Prins Cyclization | Chiral Lewis Acid or Chiral Brønsted Acid | 80-99% ee |

| Kinetic Resolution | Acylation or Oxidation | Chiral Catalyst or Enzyme | Up to >99% ee (for one enantiomer) |

This table highlights potential asymmetric synthesis strategies for obtaining enantioenriched this compound.

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts to induce enantioselectivity in the synthesis of tetrahydropyran rings is a powerful strategy. One notable approach involves the asymmetric hydrogenation of prochiral substrates using transition metal catalysts bearing chiral ligands. For the synthesis of 2,5-disubstituted tetrahydropyrans, iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones presents a viable pathway. researchgate.net This method utilizes a dynamic kinetic resolution, where the catalyst not only hydrogenates the substrate but also facilitates the racemization of the starting material, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. researchgate.net

In a potential application for the synthesis of a precursor to this compound, a suitably substituted γ-lactone could be subjected to asymmetric hydrogenation. The reaction, catalyzed by a chiral iridium complex, would yield a chiral diol with high enantioselectivity. researchgate.net Subsequent functional group manipulation, including selective protection, mesylation or tosylation of the primary alcohol, and subsequent displacement with a bromide source, followed by intramolecular Williamson ether synthesis, would lead to the desired enantioenriched this compound. The stereochemistry of the final product would be dictated by the configuration of the chiral diol intermediate, which in turn is controlled by the chiral iridium catalyst.

| Catalyst System | Substrate Type | Key Transformation | Stereoselectivity |

| Iridium-SpiroPAP | Racemic α-substituted lactones | Asymmetric Hydrogenation | High (up to 95% ee) |

| Chiral Iridium Carbene-Oxazoline | Ketones | Asymmetric Hydrogenation | High (up to 93% ee) |

This table presents examples of chiral catalyst systems applicable to the synthesis of chiral building blocks for tetrahydropyrans.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The Evans oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations, which can be key steps in the construction of acyclic precursors for tetrahydropyran synthesis. researchgate.net

A plausible synthetic route to this compound using a chiral auxiliary could commence with the attachment of an appropriate acyl group to an Evans oxazolidinone. A subsequent diastereoselective aldol reaction with an aldehyde would establish two new stereocenters, which would ultimately correspond to the C2 and C5 positions of the oxane ring. Following the aldol reaction, the chiral auxiliary is cleaved and can be recovered for reuse. researchgate.net The resulting β-hydroxy carbonyl compound can then be further elaborated. This would involve reduction of the carbonyl group, selective protection of the resulting hydroxyl groups, and conversion of a terminal functional group into the bromomethyl moiety. The final ring closure to form the tetrahydropyran would be achieved through an intramolecular cyclization, with the stereochemistry of the substituents being controlled by the initial chiral auxiliary-mediated aldol reaction.

| Chiral Auxiliary | Key Reaction | Diastereoselectivity |

| Evans Oxazolidinone | Aldol Reaction | High (dr >99:1) |

| Evans Oxazolidinone | Alkylation | High (de >99%) |

This table illustrates the high diastereoselectivity achievable with Evans chiral auxiliaries in key bond-forming reactions.

Stereocontrol in Bromination and Ring-Closing Reactions

The direct introduction of the bromomethyl group and the formation of the tetrahydropyran ring in a stereocontrolled manner is a highly efficient strategy. Bromoetherification, the intramolecular cyclization of an alcohol onto an alkene initiated by an electrophilic bromine source, is a powerful method for the synthesis of brominated cyclic ethers. uva.es The stereochemical outcome of this reaction is often predictable, proceeding through a halonium ion intermediate, which is then attacked by the tethered hydroxyl group in an anti-fashion. uva.es

For the synthesis of this compound, a suitable homoallylic alcohol precursor would be required. The stereocenters on this precursor could be established using methods such as asymmetric allylation or Sharpless asymmetric epoxidation followed by ring-opening. Treatment of this chiral homoallylic alcohol with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), would trigger the bromoetherification cascade. The reaction would proceed via a 6-endo-trig cyclization to form the tetrahydropyran ring. The stereochemistry at the C2 and C5 positions would be determined by the existing stereocenters in the acyclic precursor and the stereoelectronics of the intramolecular cyclization.

| Reaction | Substrate | Reagent | Key Features |

| Bromoetherification | Homoallylic alcohol | N-Bromosuccinimide (NBS) | 6-endo-trig cyclization, anti-addition |

This table summarizes the key aspects of stereocontrolled bromoetherification for the synthesis of brominated tetrahydropyrans.

Multi-Step Synthetic Sequences and One-Pot Protocols

The synthesis of complex molecules like this compound often requires a multi-step approach. A well-designed multi-step synthesis allows for the sequential introduction of functional groups and the controlled formation of stereocenters. libretexts.org An exemplary sequence could involve the asymmetric synthesis of a key acyclic intermediate, as described in the sections on chiral catalysts and auxiliaries, followed by functional group interconversions and the final ring-closing reaction.

To improve efficiency and reduce waste, chemists often seek to combine multiple reaction steps into a single operation, known as a one-pot protocol. ufms.br A potential one-pot synthesis of a 2,5-disubstituted tetrahydropyran could involve a cascade reaction. For instance, a tandem reaction sequence could be initiated by the opening of a chiral epoxide with a suitable nucleophile, followed by an intramolecular cyclization. While a direct one-pot synthesis of this compound is not explicitly reported, the principles of one-pot synthesis could be applied to combine steps such as the deprotection of a hydroxyl group and the subsequent intramolecular bromoetherification in a single flask.

| Approach | Description | Advantages |

| Multi-Step Synthesis | Sequential reactions with isolation of intermediates. | High control over each transformation. |

| One-Pot Protocol | Multiple reaction steps in a single reaction vessel without isolation of intermediates. | Increased efficiency, reduced waste and purification steps. |

This table compares the characteristics of multi-step synthesis and one-pot protocols.

Chemical Reactivity and Reaction Mechanisms of 2 Bromomethyl 5 Methyloxane

Nucleophilic Substitution Reactions of the Bromomethyl Group

Nucleophilic substitution is a fundamental reaction class for alkyl halides, involving the replacement of the halogen atom by a nucleophile. In the case of 2-(bromomethyl)-5-methyloxane, the carbon atom bonded to the bromine is the electrophilic center. These reactions can proceed through two primary mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular).

The bromomethyl group in this compound is a primary alkyl halide. Generally, primary alkyl halides strongly favor the S_N2 pathway due to the low steric hindrance around the electrophilic carbon and the high instability of the corresponding primary carbocation that would be formed in an S_N1 mechanism. lumenlearning.commasterorganicchemistry.com

The S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. libretexts.org This backside attack leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com For this compound, which is a primary halide, the S_N2 pathway is the predominant mechanism for nucleophilic substitution. lumenlearning.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The S_N1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate. This pathway is favored for tertiary alkyl halides due to the stability of the tertiary carbocation. For primary systems like this compound, the formation of a primary carbocation is energetically unfavorable, making the S_N1 pathway highly unlikely under typical conditions. pressbooks.pub

Studies on analogous tetrahydropyran (B127337) systems have shown that the choice between S_N1 and S_N2 pathways can also be influenced by the solvent. Polar aprotic solvents tend to favor S_N2 reactions, while polar protic solvents can facilitate S_N1 reactions by stabilizing the carbocation intermediate. lumenlearning.com However, given the primary nature of the substrate, the S_N2 mechanism is expected to dominate even in polar protic solvents.

The primary halide nature of this compound allows it to react with a wide range of nucleophiles, predominantly via the S_N2 mechanism.

Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles due to the highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety. libretexts.orgmsu.edu These reagents are expected to react readily with this compound to form new carbon-carbon bonds. For instance, the reaction with a Grignard reagent would proceed via an S_N2 pathway to yield a 2-(alkyl)-5-methyloxane derivative. acs.org The high reactivity of these organometallic compounds necessitates the use of anhydrous conditions, as they are strong bases and will react with protic solvents like water. nih.gov

Amines: Amines are effective nitrogen nucleophiles that can displace the bromide ion from this compound to form the corresponding substituted amines. The reaction typically proceeds via an S_N2 mechanism. The resulting product would be a secondary amine if a primary amine is used as the nucleophile, or a quaternary ammonium (B1175870) salt if a tertiary amine is used.

Alcohols: Alcohols and alkoxides are common oxygen nucleophiles. Alkoxides (RO⁻), being stronger nucleophiles than their corresponding alcohols (ROH), are more effective for S_N2 reactions with primary halides like this compound. lumenlearning.com The reaction with an alkoxide would yield an ether, a transformation known as the Williamson ether synthesis.

| Nucleophile Type | Example Reagent | Expected Product | Predominant Mechanism |

|---|---|---|---|

| Organometallic | Grignard Reagent (R-MgBr) | 2-Alkyl-5-methyloxane | S_N2 |

| Amine | Primary Amine (R-NH₂) | N-(5-methyl-oxan-2-ylmethyl)-R-amine | S_N2 |

| Alcohol/Alkoxide | Sodium Alkoxide (NaOR) | 2-(Alkoxymethyl)-5-methyloxane | S_N2 |

Elimination Reactions to Form Unsaturated Derivatives

In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form an alkene. These reactions are often in competition with nucleophilic substitution and are favored by the use of strong, sterically hindered bases and higher temperatures. The two main mechanisms for elimination are the E1 (elimination unimolecular) and E2 (elimination bimolecular) pathways.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. libretexts.org This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com Given that this compound is a primary halide, the E2 pathway is the more likely elimination mechanism, especially with a strong, non-nucleophilic base. cutm.ac.in

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the alkene. cutm.ac.in As with the S_N1 reaction, the E1 pathway is disfavored for primary halides like this compound due to the instability of the primary carbocation. cutm.ac.in

Regioselectivity: In cases where there are multiple types of β-hydrogens, the regioselectivity of the elimination reaction becomes important. For this compound, there are two potential sites for deprotonation: the methylene (B1212753) group within the oxane ring (at the C6 position) and the methyl group at the C5 position. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.

Stereoselectivity: If the elimination reaction leads to the formation of a double bond that can exist as E/Z isomers, the stereoselectivity of the reaction is a key consideration. E2 reactions are often stereoselective, with the more stable trans (E) isomer typically being the major product due to lower steric strain in the transition state. libretexts.org

Radical Reactions and Halogen Atom Transfer Processes

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. This generates a primary alkyl radical centered on the methylene group attached to the oxane ring.

Halogen Atom Transfer (XAT) is a key process in radical chemistry where a halogen atom is transferred from one molecule to a radical species. researchgate.netrsc.org In the context of this compound, a radical initiator can abstract the bromine atom to form the corresponding 2-(methyl)-5-oxane radical. This radical can then participate in various subsequent reactions, such as addition to alkenes or alkynes. acs.org The efficiency of halogen atom transfer is influenced by the stability of the resulting radical and the strength of the carbon-halogen bond. youtube.com Recent advancements have shown that α-aminoalkyl radicals can be effective halogen-atom transfer agents for the activation of alkyl halides under mild, photoredox conditions. acs.orgacs.org

Electrophilic and Oxidative Transformations of the Oxane Ring

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally stable to many reagents. However, under specific conditions involving strong electrophiles or oxidizing agents, it can undergo transformations such as ring opening or functionalization. The substituents on the ring, in this case, a bromomethyl and a methyl group, play a crucial role in directing the regioselectivity and stereoselectivity of these reactions.

While specific literature detailing the electrophilic and oxidative transformations exclusively for this compound is limited, the reactivity can be inferred from studies on analogous substituted tetrahydropyrans. These studies provide a framework for understanding the potential transformations of the target molecule.

One notable transformation of substituted tetrahydropyrans is a nitrite-catalyzed ring-contraction reaction. acs.org This reaction proceeds via a dehydrogenative dual functionalization, where the oxidation of bromide under aerobic conditions leads to the formation of 2-acyltetrahydrofurans. acs.org This suggests that under specific oxidative conditions in the presence of a nitrite (B80452) catalyst and a bromide source, the oxane ring of this compound could potentially undergo a similar ring contraction.

Furthermore, intramolecular oxidation of unactivated C-H bonds in substituted tetrahydropyrans can be achieved, leading to the stereoselective synthesis of other functionalized tetrahydropyrans. acs.orghku.hk These reactions often proceed in a highly regioselective manner, affording cyclic hemiketals as the major products. acs.org The stereochemical outcome of such reactions is influenced by the substituents on the aliphatic carbon chain, with a preference for transition states where substituents occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. acs.org

The following table summarizes potential electrophilic and oxidative transformations of the oxane ring based on related systems.

| Transformation | Reagents and Conditions | Potential Product(s) | Mechanistic Insights |

| Ring Contraction | Nitrite catalyst, Bromide source, Aerobic conditions | 2-Acyl-4-methyltetrahydrofuran derivatives | Dehydrogenative dual functionalization via nitrite-catalyzed double activation of bromine. acs.org |

| Intramolecular C-H Oxidation | Oxidizing agent (e.g., dioxiranes) | Hydroxylated or carbonylated this compound derivatives | Regioselective oxidation at unactivated C-H bonds, leading to cyclic hemiketals. acs.org |

It is important to note that the presence of the bromomethyl group in this compound could influence the course of these reactions. The bromine atom can act as a leaving group or participate in neighboring group interactions, potentially leading to different reaction pathways compared to simple alkyl-substituted tetrahydropyrans. Further experimental studies on this compound are necessary to fully elucidate its electrophilic and oxidative transformation pathways.

Derivatization and Functionalization Strategies of 2 Bromomethyl 5 Methyloxane

Modification at the Bromomethyl Group for Diversification

The primary alkyl bromide functionality of the bromomethyl group is a prime target for nucleophilic substitution reactions, providing a straightforward avenue for chemical diversification.

Introduction of Alternative Functional Groups

The carbon-bromine bond in 2-(bromomethyl)-5-methyloxane is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates the displacement of the bromide leaving group and the introduction of various functional moieties. These transformations are typically carried out via an S\textsubscript{N}2 mechanism, which would lead to an inversion of configuration if the carbon were a stereocenter.

Common nucleophiles that can be employed for this purpose include:

Azides: Sodium azide (B81097) is a common reagent for introducing the azido (B1232118) group, which can subsequently be reduced to a primary amine or used in click chemistry.

Cyanides: Alkali metal cyanides, such as potassium cyanide, can be used to install a nitrile group, which is a versatile precursor to carboxylic acids, amines, and amides.

Thiolates: Thiolates, generated from thiols and a base, readily displace the bromide to form thioethers.

Amines: Primary and secondary amines can be used to generate secondary and tertiary amines, respectively.

Hydroxides: Although direct hydroxylation can be challenging due to competing elimination reactions, under controlled conditions, the bromide can be replaced by a hydroxyl group to form the corresponding alcohol.

The choice of solvent is crucial for these reactions, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) generally favoring S\textsubscript{N}2 reactions.

| Nucleophile | Reagent | Solvent | Product Functional Group | Potential Yield |

|---|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | DMF | Azidomethyl (-CH₂N₃) | High |

| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Cyanomethyl (-CH₂CN) | Good |

| Thiolate | Sodium thiophenoxide (NaSPh) | Ethanol | Phenylthiomethyl (-CH₂SPh) | High |

| Amine | Ammonia (NH₃) | Ethanol | Aminomethyl (-CH₂NH₂) | Moderate |

| Hydroxide | Sodium Hydroxide (NaOH) | Water/Acetone | Hydroxymethyl (-CH₂OH) | Variable |

Formation of Quaternary Ammonium (B1175870) Salts

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. This reaction, a classic example of an S\textsubscript{N}2 process known as the Menshutkin reaction, involves the alkylation of the tertiary amine by the bromomethyl group.

The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom bonded to four organic substituents. The properties of these salts, such as their solubility and potential biological activity, can be tuned by varying the structure of the tertiary amine used. Common tertiary amines for this purpose include trimethylamine, triethylamine, and pyridine (B92270).

The reaction is typically carried out in a polar solvent, and the resulting quaternary ammonium salt often precipitates from the reaction mixture, facilitating its isolation.

| Tertiary Amine | Solvent | Product Type | Potential Yield |

|---|---|---|---|

| Trimethylamine | Acetonitrile | (5-methyl-oxane-2-ylmethyl)trimethylammonium bromide | High |

| Triethylamine | Acetone | (5-methyl-oxane-2-ylmethyl)triethylammonium bromide | High |

| Pyridine | DMF | 1-((5-methyloxan-2-yl)methyl)pyridin-1-ium bromide | Good |

| N-Methylimidazole | Acetonitrile | 3-((5-methyloxan-2-yl)methyl)-1-methyl-1H-imidazol-3-ium bromide | Good |

Functionalization of the Oxane Ring System

The saturated oxane ring of this compound is generally less reactive than the bromomethyl group. However, under specific conditions, it can undergo functionalization through oxidation, reduction, and stereoselective interconversions of functional groups, assuming the presence of other substituents on the ring that can be manipulated. For the parent compound, functionalization would likely involve C-H activation, which is a more advanced and less predictable strategy. The following sections discuss potential pathways for functionalizing a substituted oxane ring.

Selective Oxidation and Reduction Pathways

Selective oxidation of the oxane ring can be achieved at positions activated by the ring oxygen. For instance, if a hydroxyl group were present on the ring, it could be oxidized to a ketone. Conversely, the reduction of a ketone on the oxane ring can lead to the formation of a secondary alcohol. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and the steric environment around the carbonyl group.

For example, the reduction of a ketone at the 6-position of the oxane ring would likely lead to the thermodynamically more stable equatorial alcohol as the major product. However, bulky reducing agents may favor the formation of the axial alcohol.

| Transformation | Starting Material Functional Group | Reagent | Product Functional Group | Stereochemical Consideration |

|---|---|---|---|---|

| Oxidation | Secondary Alcohol | Pyridinium chlorochromate (PCC) | Ketone | Loss of stereocenter |

| Reduction | Ketone | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Formation of a new stereocenter, often with diastereoselectivity |

| Reduction | Ketone | Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Can provide different diastereoselectivity compared to NaBH₄ |

Stereoselective Functional Group Interconversions

Assuming the presence of a functional group, such as a hydroxyl group, on the oxane ring, its stereochemistry can be manipulated through various interconversion strategies. For instance, an alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an S\textsubscript{N}2 reaction, leading to an inversion of stereochemistry.

Alternatively, a Mitsunobu reaction can be employed to invert the stereochemistry of a secondary alcohol directly. This reaction uses a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) to activate the alcohol for nucleophilic attack by a suitable pronucleophile, such as a carboxylic acid.

These methods provide powerful tools for controlling the stereochemical configuration of substituents on the oxane ring, which is often crucial for the biological activity of complex molecules.

| Transformation | Starting Material | Reagents | Product | Stereochemical Outcome |

|---|---|---|---|---|

| Tosylation followed by Sₙ2 | Axial Alcohol | 1. p-Toluenesulfonyl chloride, Pyridine 2. Sodium Acetate | Equatorial Acetate | Inversion of configuration |

| Mitsunobu Reaction | Equatorial Alcohol | Triphenylphosphine (B44618), DEAD, Benzoic Acid | Axial Benzoate | Inversion of configuration |

Applications in Complex Chemical Synthesis

Role as a Versatile Building Block and Intermediate

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. thieme.de 2-(Bromomethyl)-5-methyloxane serves as a quintessential building block, primarily due to the reactivity of the bromomethyl group, which is an excellent handle for introducing the 5-methyloxane-2-yl)methyl moiety into a target molecule. The primary carbon-bromine bond is highly susceptible to nucleophilic substitution, typically via an S_N2 mechanism, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of this compound with a wide array of nucleophiles provides access to a multitude of advanced organic intermediates. The displacement of the bromide ion, an excellent leaving group, facilitates the introduction of diverse functional groups. For instance, reaction with carbon nucleophiles like organocuprates or Grignard reagents can extend the carbon chain, while reaction with cyanide introduces a nitrile group that can be further elaborated into amines, carboxylic acids, or ketones. This versatility allows chemists to build complex acyclic chains appended to the stable oxane core.

The table below illustrates potential transformations of this compound into more advanced intermediates through nucleophilic substitution reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide | |

| Malonate Ester Enolate | Diethyl malonate, NaH | Diester |

This interactive table showcases the utility of this compound in generating a variety of functionalized intermediates crucial for multi-step syntheses.

Heterocyclic compounds are central to medicinal chemistry and materials science. msu.edumdpi.com this compound is a valuable precursor for the synthesis of diverse heterocyclic systems, particularly those containing nitrogen, oxygen, or sulfur. This can be achieved by reacting it with bifunctional nucleophiles. For example, reaction with a primary amino alcohol can lead to the formation of substituted morpholine (B109124) rings through an initial N-alkylation followed by a subsequent intramolecular cyclization. nih.gov Similarly, reactions with amino thiols or diamines can be employed to construct thiazine (B8601807) or piperazine (B1678402) derivatives, respectively. The oxane ring remains as a stable, bulky substituent on the newly formed heterocyclic framework.

The following table outlines potential strategies for synthesizing various heterocyclic systems starting from this compound.

| Bifunctional Nucleophile | Resulting Heterocyclic Core | Potential Application Area |

| Ethanolamine | Morpholine | Medicinal Scaffolds nih.gov |

| Ethylenediamine | Piperazine | Pharmaceutical Synthesis |

| Cysteine Ethyl Ester | Thiomorpholine | Bioactive Molecule Synthesis |

| Anthranilic Acid | Benzoxazepine | Complex Molecule Synthesis |

This table demonstrates the role of this compound as a key component in annulation strategies to produce complex heterocyclic structures.

Contributions to Natural Product Synthesis

The synthesis of natural products often requires precise control over stereochemistry. dntb.gov.ua The oxane ring is a common structural motif in many natural products, particularly those derived from polyketide or carbohydrate biosynthetic pathways.

The structure of this compound contains two stereocenters at positions 2 and 5. When this compound is used in its enantiomerically pure form (e.g., (2R, 5S)-2-(Bromomethyl)-5-methyloxane), it can serve as a chiral building block. The pre-existing stereochemistry can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. researchgate.netnih.gov For example, the chiral environment created by the substituted oxane ring can direct the facial selectivity of an attack on a prochiral center elsewhere in the molecule, enabling the asymmetric construction of key scaffolds. This strategy is fundamental in modern asymmetric synthesis to create complex, stereochemically defined molecules like those found in nature. mdpi.comrsc.org

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.uk Common members of the chiral pool include amino acids, terpenes, and carbohydrates. nih.gov Saturated oxygen-containing heterocycles like the oxane ring in this compound are structurally reminiscent of the pyranose form of simple sugars. A plausible chiral pool strategy involves the chemical modification of a readily available carbohydrate (e.g., a deoxy-sugar) to generate an enantiomerically pure version of this compound or a closely related derivative. This chiral intermediate then carries the stereochemical information from the original sugar into the final, more complex target molecule, bypassing the need for developing a de novo asymmetric synthesis. nsf.govnih.gov

Applications in Medicinal Chemistry (Focus on Synthetic Utility, Not Bioactivity Outcomes)

The synthetic utility of this compound in medicinal chemistry is significant, primarily as a tool for constructing molecules with potential therapeutic applications. nih.govnih.gov The oxane ring is a recognized bioisostere for other cyclic systems and can impart favorable physicochemical properties to a drug candidate, such as improved solubility or metabolic stability. The bromomethyl group serves as a reactive linker, allowing for the covalent attachment of the (5-methyloxane-2-yl)methyl fragment to a core scaffold of a pharmaceutically relevant molecule. This approach is used to explore structure-activity relationships by systematically modifying a lead compound. For example, the oxane unit can be appended to a known pharmacophore to probe its interaction with a biological target.

The table below summarizes the synthetic utility of this building block in medicinal chemistry contexts.

| Synthetic Goal | Role of this compound | Example Transformation |

| Scaffold Decoration | Provides a bulky, lipophilic, non-aromatic substituent. | N-alkylation of a primary or secondary amine on a core drug scaffold. |

| Linker Chemistry | Acts as a precursor to a linker for bioconjugation. | Conversion of the bromomethyl group to an amine or thiol for further coupling. |

| Fragment-Based Drug Design | Introduces the (5-methyloxane-2-yl)methyl fragment. | Reaction with a nucleophilic site on another fragment to generate a larger lead compound. |

| Bioisosteric Replacement | The oxane ring can serve as a replacement for other cyclic groups. | Synthesis of an analogue where a phenyl or cyclopentyl group is replaced by the 5-methyloxane moiety. |

This table highlights the strategic use of this compound in the rational design and synthesis of molecules for pharmaceutical research, focusing strictly on its synthetic role.

Precursor for Scaffold Generation

The structure of this compound makes it a promising starting material for the generation of diverse molecular scaffolds, which form the core structures of new chemical entities. The reactive bromomethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, allowing for the attachment of various functional groups and the construction of larger, more complex architectures.

For instance, reaction with bifunctional nucleophiles could lead to the formation of bicyclic or spirocyclic systems. The oxane ring itself can serve as a rigid or semi-rigid core, influencing the spatial orientation of the appended substituents. This is particularly valuable in the design of scaffolds for drug discovery, where the three-dimensional arrangement of functional groups is critical for biological activity.

Potential Scaffold Generation Pathways:

| Nucleophile | Resulting Linkage | Potential Scaffold Type |

| Diamines | C-N bond formation | Fused or bridged heterocyclic systems |

| Dithiols | C-S bond formation | Thioether-linked macrocycles or bicyclic structures |

| Amino alcohols | C-N and C-O bond formation | Morpholine- or piperazine-like fused scaffolds |

The stereochemistry of the 2- and 5-positions of the oxane ring can be controlled or separated to yield enantiomerically pure scaffolds. This is a crucial aspect of modern synthetic chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug development, involving the synthesis of a series of related compounds (analogs) to probe how structural modifications affect biological activity. This compound is an excellent starting point for generating such a library of analogs.

The primary point of diversification is the bromomethyl group. By reacting this compound with a variety of nucleophiles, a wide array of substituents can be introduced at this position. This allows for the systematic exploration of how changes in steric bulk, electronics, and hydrogen bonding potential at this site impact the interaction of the resulting molecules with a biological target.

Examples of Analog Synthesis for SAR Studies:

| Reagent | Introduced Functional Group | Investigated Property |

| Sodium azide followed by reduction | Amine (-CH₂NH₂) | Introduction of a basic, hydrogen-bond donating group. |

| Sodium cyanide | Nitrile (-CH₂CN) | Introduction of a polar, hydrogen-bond accepting group. |

| Phenols/Alkoxides | Ether (-CH₂OR) | Variation of steric bulk and lipophilicity. |

| Thiols | Thioether (-CH₂SR) | Introduction of a soft, polarizable atom. |

Furthermore, modifications to the oxane ring itself, although more synthetically challenging, could provide additional avenues for SAR exploration. The systematic generation of analogs from this compound can provide valuable data for constructing a comprehensive SAR model, guiding the design of more potent and selective compounds.

Advanced Characterization and Purity Assessment Methodologies

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, while Mass Spectrometry (MS) offers precise data on its mass and elemental composition.

NMR spectroscopy is an indispensable tool for determining the complete structure of 2-(Bromomethyl)-5-methyloxane. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule. weebly.comemerypharma.com Due to the presence of stereocenters at positions 2 and 5 of the oxane ring, the compound can exist as different stereoisomers (e.g., cis/trans), which would be distinguishable by NMR.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the bromomethyl group, the methyl group, and the oxane ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are critical for assigning each signal to a specific proton in the molecule. emerypharma.com

The protons on the bromomethyl group (-CH₂Br) are expected to appear as a doublet of doublets or a multiplet due to coupling with the proton at C2. The protons on the oxane ring will exhibit complex splitting patterns due to coupling with their neighbors. The methyl group (-CH₃) at the C5 position would likely appear as a doublet, coupling with the single proton at C5. The precise chemical shifts and coupling constants would vary depending on the specific stereoisomer.

Table 1: Predicted ¹H NMR Data for a Stereoisomer of this compound (Note: Data is predicted based on typical chemical shifts for similar structural motifs. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on -CH ₂Br | 3.40 - 3.60 | Multiplet (m) | - |

| H on C2 | 3.50 - 3.80 | Multiplet (m) | - |

| H on C3 (axial/equatorial) | 1.30 - 1.90 | Multiplet (m) | - |

| H on C4 (axial/equatorial) | 1.20 - 1.80 | Multiplet (m) | - |

| H on C5 | 1.40 - 1.70 | Multiplet (m) | - |

| H on C6 (axial/equatorial) | 3.30 - 4.00 | Multiplet (m) | - |

| H on -CH ₃ | 0.85 - 1.00 | Doublet (d) | ~6-7 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the structure. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. For instance, carbons bonded to the electronegative oxygen (C2, C6) and bromine (-CH₂Br) atoms will be deshielded and appear at a higher chemical shift (further downfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on typical chemical shifts for similar structural motifs.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂Br | 35 - 45 |

| C2 | 75 - 85 |

| C3 | 30 - 40 |

| C4 | 25 - 35 |

| C5 | 30 - 40 |

| C6 | 65 - 75 |

| -C H₃ | 20 - 25 |

While 1D NMR provides foundational data, 2D NMR experiments are often necessary to unambiguously assign all signals and determine the molecule's connectivity and stereochemistry. weebly.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). harvard.edu In the COSY spectrum of this compound, cross-peaks would be expected between the proton at C2 and the protons of the -CH₂Br group, as well as the protons on C3. Similarly, correlations would be seen between all adjacent protons on the oxane ring, allowing for a "walk" around the ring to confirm the proton sequence. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link each proton assignment from the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum. For example, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₁₃BrO. uni.lu A key feature in the mass spectrum of this compound would be the isotopic pattern characteristic of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by approximately 2 m/z units (the [M]⁺ and [M+2]⁺ peaks). HRMS can measure the mass of these ions with enough accuracy to distinguish the formula C₇H₁₃BrO from other possible formulas with a similar nominal mass.

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

| [C₇H₁₃⁷⁹BrO]⁺ | ⁷⁹Br | 192.0150 |

| [C₇H₁₃⁸¹BrO]⁺ | ⁸¹Br | 194.0130 |

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. wikipedia.org When subjected to techniques like electron ionization (EI), the molecule forms an energetically unstable molecular ion ([M]•+) that breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of the mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint, confirming the compound's identity and connectivity.

For this compound, several key fragmentation pathways are anticipated, based on established principles for ethers and alkyl halides. libretexts.orgyoutube.com

Alpha-Cleavage: The bond adjacent to the ether oxygen is prone to cleavage. This can occur in two ways: cleavage of the C-C bond between the ring and the bromomethyl group, or cleavage of the C-O bond within the ring. Alpha-cleavage next to the oxygen in the ring is a dominant pathway for cyclic ethers. youtube.com

Loss of Bromine: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br). This results in a prominent peak at M-79 or M-81, corresponding to the two stable isotopes of bromine. youtube.com The carbocation formed is a stable oxonium ion.

Ring Opening and Cleavage: The oxane ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of small neutral molecules like ethene (C₂H₄). whitman.edu

McLafferty Rearrangement: While less common for simple ethers, rearrangement reactions can occur, providing further structural clues. wikipedia.org

A hypothetical fragmentation pattern is detailed in the table below.

| m/z Value (Hypothetical) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 194/196 | [C₆H₁₁BrO]•+ | Molecular Ion ([M]•+) |

| 115 | [C₆H₁₁O]+ | Loss of •Br radical |

| 97 | [C₅H₉O]+ | Alpha-cleavage and subsequent loss of CH₂ |

| 81 | [C₆H₉]+ | Ring opening and loss of H₂O and Br• |

| 43 | [C₃H₇]+ | General alkyl fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov Together, they provide a comprehensive vibrational profile of this compound.

Key expected vibrational modes for this compound include:

C-H Stretching: Aliphatic C-H stretches from the methyl group and the oxane ring are expected in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The characteristic ether linkage will produce a strong, prominent C-O-C asymmetric stretching band in the IR spectrum, typically around 1080-1150 cm⁻¹.

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, generally between 500-650 cm⁻¹. This peak is often more prominent in the Raman spectrum.

CH₂ Bending: Methylene (B1212753) scissoring and rocking vibrations will appear in the fingerprint region, typically around 1450-1470 cm⁻¹.

The table below summarizes the expected key vibrational frequencies. Data for the structurally similar 2-(Chloromethyl)tetrahydropyran often serves as a useful reference. spectrabase.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Asymmetric/Symmetric C-H Stretch | 2850 - 3000 | Strong | Medium |

| CH₂ Scissoring | 1450 - 1470 | Medium | Weak |

| Asymmetric C-O-C Stretch | 1080 - 1150 | Strong | Weak |

| C-Br Stretch | 500 - 650 | Medium | Strong |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Since this compound contains two stereocenters (at C2 and C5), it can exist as different stereoisomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of a chiral sample. nih.gov

Optical Rotation (OR): This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]D) is a characteristic physical property for a given enantiomer under specific conditions (temperature, solvent, concentration). A non-zero optical rotation indicates the presence of a non-racemic mixture, and the magnitude of the rotation is proportional to the enantiomeric excess (ee). A racemic mixture (50:50 of each enantiomer) will have an optical rotation of zero. heraldopenaccess.us

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov A CD spectrum provides information about the three-dimensional structure of the molecule. For enantiomers, the CD spectra are mirror images of each other. This technique can be particularly powerful when coupled with computational methods to predict the spectra for a known absolute configuration, allowing for experimental confirmation. nih.gov

These techniques are crucial for quality control, ensuring that a sample consists predominantly of the desired enantiomer.

Chromatographic Separation and Purity Determination

Chromatography is a cornerstone of separation science, indispensable for separating the components of a mixture and assessing the purity of a compound. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC)

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are used for the separation and purity analysis of this compound. journalagent.com

Gas Chromatography (GC): Given its likely volatility, GC is a highly suitable technique. khanacademy.org The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its differential interactions with the stationary phase. vurup.sk A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification, allowing for the determination of chemical purity by assessing the area percentage of the main peak relative to any impurities.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool. mdpi.com A liquid mobile phase carries the sample through a column packed with a solid stationary phase (e.g., silica, C18). Separation occurs based on the analyte's partitioning between the mobile and stationary phases. journalagent.com Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, would be a common choice. UV detection may be limited due to the lack of a strong chromophore, so other detectors like an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS) could be employed.

Chiral Chromatography for Enantiomeric Excess Determination

To separate the enantiomers of this compound and determine the enantiomeric excess (ee), chiral chromatography is the method of choice. chiralpedia.comijcrt.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Chiral GC: Utilizes a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. This method is highly efficient for volatile chiral compounds.

Chiral HPLC: Employs a column packed with a CSP, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). Chiral HPLC is a widely used and versatile method for enantiomeric separation. uma.es

The result of a chiral chromatographic analysis is a chromatogram showing two separated peaks, one for each enantiomer. The enantiomeric excess can be calculated from the relative areas of these two peaks using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule in the solid state. suniv.ac.in The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal.

For this compound, obtaining a suitable single crystal would be the first critical step. If successful, the diffraction pattern can be analyzed to generate an electron density map, from which the precise position of each atom (including hydrogens) can be determined. This provides unambiguous information on:

Absolute Configuration: By using anomalous dispersion, the absolute configuration (e.g., R/S designation) at both chiral centers (C2 and C5) can be determined without ambiguity.

Conformation: The analysis reveals the preferred conformation of the oxane ring (e.g., chair, boat) in the solid state.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.

Intermolecular Interactions: Elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular forces like hydrogen bonds or dipole-dipole interactions.

While obtaining a suitable crystal can be challenging, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov

Computational and Theoretical Chemistry Studies of 2 Bromomethyl 5 Methyloxane

Conformational Analysis of the Oxane Ring System

The six-membered oxane (tetrahydropyran) ring is not planar and, much like cyclohexane (B81311), adopts several conformations to alleviate angle and torsional strain. The conformational landscape is further complicated by the presence of substituents and heteroatoms, which introduce complex stereoelectronic interactions.

A dominant factor governing the conformational preference of the bromomethyl group at the C2 position (the anomeric carbon) is the anomeric effect. This stereoelectronic phenomenon describes the tendency for an electronegative substituent on a carbon adjacent to a heteroatom in a ring to favor the axial orientation, despite the potential for greater steric hindrance. wikipedia.org

| Conformer | Dominant Stabilizing Factor | Dominant Destabilizing Factor | Key Orbital Interaction |

|---|---|---|---|

| Axial Bromomethyl | Anomeric Effect | 1,3-Diaxial Steric Strain | n(O) → σ*(C-Br) |

| Equatorial Bromomethyl | Lower Steric Hindrance | Weaker Anomeric Effect | Gauche interaction |

The oxane ring, like cyclohexane, can exist in several conformations, with the chair form being the most stable due to its staggered arrangement of all bonds, which minimizes torsional strain. orgoreview.com Other higher-energy conformations include the boat and the twist-boat. The interconversion between the two non-identical chair forms of a substituted oxane proceeds through these higher-energy intermediates.

A computational analysis of the energy landscape would reveal the relative energies of these conformers and the energy barriers for interconversion. The chair conformation is the global energy minimum. The twist-boat is a local minimum, while the boat and half-chair are transition states on the potential energy surface. masterorganicchemistry.comjkps.or.kr For cyclohexane, the twist-boat is typically around 5.5 kcal/mol higher in energy than the chair, with the boat at approximately 6.5 kcal/mol and the half-chair transition state at about 10 kcal/mol. orgoreview.commasterorganicchemistry.com Similar relative energies are expected for the oxane ring system.

The ring flip of this compound interconverts the axial and equatorial positions of both the bromomethyl and methyl groups. The relative stability of the two resulting chair conformations would be determined by the balance of the anomeric effect for the C2 substituent and the steric demands (A-value) of both substituents.

| Conformation | Relative Energy (kcal/mol) | Nature on Potential Energy Surface |

|---|---|---|

| Chair | 0.0 | Global Minimum |

| Twist-Boat | ~5.5 | Local Minimum |

| Boat | ~6.5 | Transition State |

| Half-Chair | ~10.0 | Transition State |

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. It posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

For this compound, a qualitative FMO analysis predicts the following:

HOMO: The HOMO is expected to have significant contributions from the lone pair electrons of the ring oxygen and the bromine atom. These are the highest energy, most available electrons for donation, making these sites nucleophilic.

LUMO: The LUMO is anticipated to be the antibonding sigma orbital (σ*) associated with the carbon-bromine bond (C-Br). This orbital is low in energy and localized on the bromomethyl group, making this site highly electrophilic and susceptible to attack by a nucleophile. researchgate.net

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org FMO analysis strongly predicts that the primary site of chemical reactivity for this compound in reactions with nucleophiles will be the methylene (B1212753) carbon of the bromomethyl group, leading to substitution of the bromide leaving group.

| Orbital | Expected Primary Location | Predicted Chemical Nature | Implication for Reactivity |

|---|---|---|---|

| HOMO | Ring Oxygen, Bromine Atom | Nucleophilic / Electron Donor | Site of interaction with strong electrophiles. |

| LUMO | σ* Orbital of the C-Br Bond | Electrophilic / Electron Acceptor | Site of attack for nucleophiles (e.g., in SN2 reactions). |

Computational chemistry allows for the detailed mapping of reaction pathways on a potential energy surface (PES). This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. wikipedia.org A common reaction for a molecule like this compound is a bimolecular nucleophilic substitution (SN2) reaction. sciforum.net

The computational process to model such a reaction involves several key steps:

Geometry Optimization: The minimum energy structures of the reactants (e.g., this compound and a nucleophile like Cl⁻) and the products (e.g., 2-(chloromethyl)-5-methyloxane and Br⁻) are calculated, typically using Density Functional Theory (DFT) methods such as B3LYP with an appropriate basis set (e.g., 6-31+G*). mdpi.comresearchgate.net

Transition State (TS) Search: A search for the transition state structure is performed. This saddle point on the PES represents the highest energy point along the reaction coordinate. libretexts.org Methods like Synchronous Transit-Guided Quasi-Newton (QST2) or eigenvector-following algorithms are employed.

Frequency Analysis: A frequency calculation is performed on the located TS structure. A true first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the C-Cl bond). ox.ac.uk

Intrinsic Reaction Coordinate (IRC): An IRC calculation is run starting from the transition state. This traces the minimum energy path down to the reactants on one side and the products on the other, confirming that the located TS correctly connects the desired minima on the PES.

| Step | Computational Method | Purpose | Confirmation Criterion |

|---|---|---|---|

| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31+G*) | Find energy minima for reactants & products. | Zero gradients; all real vibrational frequencies. |

| 2. Transition State Search | e.g., QST2, QST3, Berny TS | Locate the first-order saddle point on the PES. | Structure converges to a saddle point. |

| 3. Frequency Calculation | Same level of theory as optimization. | Characterize the stationary point. | Exactly one imaginary frequency for a TS. |

| 4. IRC Calculation | Intrinsic Reaction Coordinate following. | Connect the TS to reactants and products. | The path terminates at the correct optimized minima. |

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for describing static structures and single reaction events, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com An MD simulation models the motion of atoms and molecules by iteratively solving Newton's equations of motion.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with an explicit solvent, such as water or a less polar organic solvent, to mimic solution-phase conditions. tu-darmstadt.de Such a simulation could reveal:

Conformational Dynamics: The frequency and timescale of ring-flipping events between chair conformations.

Solvent Structuring: How solvent molecules arrange themselves around the solute, particularly around the polar ether and bromomethyl functionalities. This can be analyzed using radial distribution functions (RDFs). acs.org

Thermodynamic Properties: By running simulations under different conditions or using advanced techniques, properties like the potential of mean force for conformational changes can be estimated.

MD simulations bridge the gap between static quantum calculations and the dynamic reality of molecules in solution, providing a more complete picture of the molecule's behavior. researchgate.net

| Simulation Goal | Key Analysis Metric | Information Gained |

|---|---|---|

| Assess conformational stability | Root-Mean-Square Deviation (RMSD) | Overall structural drift from the initial conformation over time. |

| Identify flexible regions | Root-Mean-Square Fluctuation (RMSF) | Mobility of specific atoms (e.g., substituents vs. ring atoms). |

| Characterize solvent interactions | Radial Distribution Function (RDF) | Probability of finding solvent molecules at a given distance from solute atoms. |

| Observe conformational changes | Dihedral angle analysis over time | Rates and pathways of ring flips and substituent rotation. |

Conformational Dynamics in Solution

This section would have explored the different three-dimensional arrangements, or conformations, that this compound can adopt when dissolved in a solvent. Key areas of investigation would have included:

Potential Energy Surfaces: Mapping the energy of the molecule as its bonds rotate to identify the most stable (lowest energy) conformations.

Solvent Effects: How different solvents influence the stability and population of these conformers.

Dihedral Angle Analysis: A quantitative measure of the rotational angles within the molecule's structure.

Interconversion Barriers: The energy required for the molecule to transition from one conformation to another.

Without computational studies, it is not possible to provide a data-driven analysis of these properties for this compound.

Interaction Modeling within Reaction Environments

This subsection was planned to detail how this compound behaves and interacts with other molecules during a chemical reaction. This would involve computational modeling of:

Transition States: The high-energy, transient structures that exist as the molecule transforms from reactant to product.

Interaction Energies: The strength of the forces between this compound and other reactants, catalysts, or solvent molecules.

Reaction Pathways: The step-by-step mechanism of a reaction involving this compound, as predicted by theoretical calculations.

The absence of specific studies on the reactivity of this compound from a computational perspective means that no data is available to populate this section.

Q & A

Basic: What are the standard synthetic routes for 2-(Bromomethyl)-5-methyloxane, and what key reagents are involved?